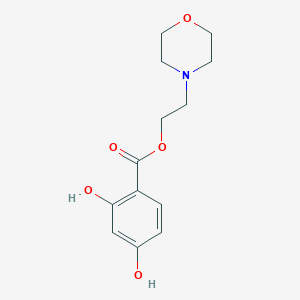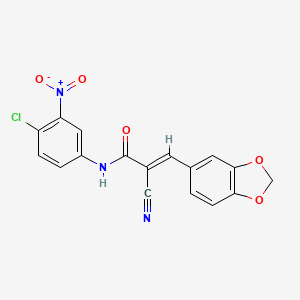![molecular formula C21H24N2O2S2 B11650729 12,12-dimethyl-4-(4-methylphenyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11650729.png)
12,12-dimethyl-4-(4-methylphenyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This complex compound has a fascinating structure, combining elements from various chemical families. Its IUPAC name is 12,12-dimethyl-4-(4-methylphenyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one . Let’s break down its components:
12,12-dimethyl: Indicates two methyl groups attached to the 12th carbon atom.
4-(4-methylphenyl): Refers to a phenyl ring with a methyl group at the 4th position.
5-propylsulfanyl: Describes a sulfur atom bonded to a propyl group (three carbon atoms).
11-oxa-8-thia: Implies an oxygen atom (oxa) and a sulfur atom (thia) in the ring system.
4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: Represents the fused tricyclic ring system.
准备方法
Unfortunately, specific synthetic routes and industrial production methods for this compound are not widely documented. researchers often use multistep organic synthesis to construct complex molecules like this one. It likely involves reactions such as cyclization, sulfide formation, and ring closure.
化学反应分析
The compound may undergo various reactions:
Oxidation: Oxidative processes could modify the sulfur or nitrogen atoms.
Reduction: Reduction reactions might target functional groups.
Substitution: Substituting groups on the aromatic ring or the sulfur atom. Common reagents and conditions depend on the specific reaction. Major products could include derivatives with altered functional groups or stereochemistry.
科学研究应用
Researchers explore this compound’s applications across disciplines:
Chemistry: As a synthetic target for novel reactions.
Biology: Investigating its interactions with enzymes or receptors.
Medicine: Assessing potential therapeutic effects.
Industry: Developing new materials or catalysts.
作用机制
The compound’s mechanism of action remains an open question. It likely interacts with biological targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.
相似化合物的比较
Remember that this compound’s uniqueness lies in its intricate fusion of rings and diverse functional groups
属性
分子式 |
C21H24N2O2S2 |
|---|---|
分子量 |
400.6 g/mol |
IUPAC 名称 |
12,12-dimethyl-4-(4-methylphenyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C21H24N2O2S2/c1-5-10-26-20-22-18-17(15-11-21(3,4)25-12-16(15)27-18)19(24)23(20)14-8-6-13(2)7-9-14/h6-9H,5,10-12H2,1-4H3 |
InChI 键 |
BLUWTSIRDQPYDV-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2E,5Z)-5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11650656.png)
![(5E)-5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650657.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2,3-dichlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11650661.png)
![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11650663.png)

![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11650671.png)


![1,3-benzodioxol-5-yl(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11650685.png)
![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B11650688.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11650700.png)
![5-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11650720.png)
![7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl diethylcarbamodithioate](/img/structure/B11650725.png)
![N-(4-{2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B11650730.png)
